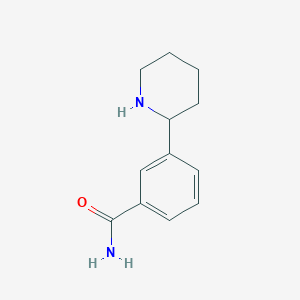

3-(Piperidin-2-yl)benzamide

Description

Properties

IUPAC Name |

3-piperidin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKBSLXWOAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 3 Piperidin 2 Yl Benzamide Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of 3-(piperidin-2-yl)benzamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications can influence the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Amide Functionality Modifications

The amide bond is a key structural feature of this compound and plays a crucial role in its biological activity, often by participating in hydrogen bonding with the target protein. nih.gov Modifications to this functional group can lead to significant changes in the compound's pharmacological profile. For instance, replacing the amide with bioisosteres such as 1,2,4-oxadiazoles has been explored to improve metabolic stability and other pharmacokinetic parameters. nih.gov In some cases, capping the distal basic nitrogen of the piperidine (B6355638) ring through the formation of amides, sulfonamides, or ureas has been shown to maintain selectivity for the target, despite significant changes in basicity and topology. nih.gov

The reductive functionalization of the amide carbonyl is another strategy that has been employed to create analogs with altered biological activities. nih.gov These modifications can lead to compounds with improved potency and selectivity.

Piperidine Substituent Variations

Alterations to the piperidine ring, including the introduction of substituents, can have a profound impact on the biological activity of this compound derivatives. The nature and position of these substituents can influence the molecule's conformation and its ability to fit into the binding pocket of the target protein. For example, the size of the substituent on the piperidine ring has been shown to directly correlate with the affinity for certain transporters and the ability to inhibit monoamine reuptake. nih.gov

Benzene (B151609) Ring Substitution Patterns

Substitution on the benzene ring of the benzamide (B126) moiety is a common strategy to modulate the biological activity of this class of compounds. The electronic and steric properties of the substituents can influence ligand-target interactions. For instance, the introduction of electron-withdrawing groups on the benzene ring has been shown to be beneficial for the inhibitory activity of some benzamide derivatives. mdpi.com

In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), it was found that a 2-fluoro substituent on the benzene ring resulted in superior inhibitory activities against certain fungi. nih.gov This highlights the importance of the specific substitution pattern in determining the biological activity profile.

Positional Isomerism and Chiral Center Impact on Activity

The spatial arrangement of functional groups and the stereochemistry of chiral centers are critical determinants of the biological activity of this compound derivatives. Positional isomerism, which refers to the different possible locations of substituents on the aromatic ring or the piperidine moiety, can lead to significant variations in potency and selectivity. The relative orientation of the piperidinyl and benzamide groups influences how the molecule interacts with its biological target.

The piperidine ring in this compound contains a chiral center at the C2 position. The absolute configuration (R or S) at this center can have a profound impact on biological activity. Often, only one enantiomer will exhibit the desired pharmacological effect, as it will have a higher affinity for the target binding site. This stereoselectivity is a common feature in drug-receptor interactions, where a precise three-dimensional arrangement of atoms is required for optimal binding.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. slideshare.net In the context of this compound derivatives, this approach has been applied to various parts of the molecule.

One common strategy involves the replacement of the amide bond with heterocyclic rings such as oxadiazoles, triazoles, or tetrazoles to enhance metabolic stability and modulate physicochemical properties. nih.govnih.gov For example, the 1,2,4-oxadiazole ring has been successfully used as a bioisostere for the amide group in the design of novel benzamide derivatives with insecticidal and fungicidal activities. nih.govnih.gov The rationale behind this replacement is that the oxadiazole ring can mimic the hydrogen bonding capabilities of the amide group while being less susceptible to enzymatic cleavage. nih.gov

Relationship Between Structural Features and Ligand-Target Interactions

The amide functionality, for instance, often acts as a key hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of the target protein. nih.gov The piperidine ring can engage in van der Waals or hydrophobic interactions, and the nitrogen atom can be protonated at physiological pH, allowing for ionic interactions.

Substituents on both the benzene and piperidine rings can further modulate these interactions. For example, a substituent on the benzene ring can occupy a specific sub-pocket within the binding site, leading to increased affinity. mdpi.com Similarly, the size and nature of substituents on the piperidine ring can influence how the molecule orients itself within the active site. nih.gov Computational modeling techniques, such as 3D-QSAR, are often employed to understand these relationships and to guide the design of new analogs with improved activity. mdpi.com

Molecular Target Engagement and Mechanistic Research of 3 Piperidin 2 Yl Benzamide Analogues

Research on Receptor Binding and Modulation

The inherent flexibility and chemical properties of the piperidinyl-benzamide framework allow these compounds to interact with a diverse array of receptor families, including those for key neurotransmitters and chemokines.

Analogues of 3-(Piperidin-2-yl)benzamide have been investigated as ligands for multiple serotonin (B10506) (5-HT) receptor subtypes, which are crucial in mediating mood, cognition, and sleep. nih.gov The 5-HT1A and 5-HT7 receptors, in particular, have been targeted for the development of treatments for depression and anxiety. nih.gov

Research has focused on developing dual-target ligands that can modulate both 5-HT1A and 5-HT7 receptors simultaneously. nih.gov For instance, a compound derived from a lead molecule that bound with high affinity to the 5-HT1A receptor (Ki = 1.1 nM) and moderate affinity to the 5-HT7 receptor (Ki = 90 nM) was modified to enhance its dual activity. nih.gov This led to the identification of a new analogue, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one , which demonstrated sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. nih.gov This particular analogue was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov

Other studies on benzamide (B126) derivatives have shown that structural modifications can yield selective agonists for the 5-HT4 receptor, while demonstrating a lack of significant binding activity at 5-HT1 and 5-HT2 receptors. nih.gov

Table 1: Binding Affinities of Selected Analogues for Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Lead Molecule (SYA16263) | 5-HT1A | 1.1 nM | - |

| Lead Molecule (SYA16263) | 5-HT7 | 90 nM | - |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 nM | Full Agonist |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 nM | Antagonist |

The dopamine (B1211576) D2 receptor is a primary target for antipsychotic medications. The piperidinyl-benzamide scaffold is a common feature in ligands designed to interact with D2-like dopamine receptors (D2, D3, and D4). researchgate.net Research in this area often focuses on achieving selectivity for the D3 receptor over the D2 receptor to potentially reduce side effects associated with D2 antagonism. nih.govharvard.edu

Studies on conformationally flexible benzamide analogues have identified compounds with high affinity for the D3 receptor. researchgate.net One such compound demonstrated a Ki value of 2 nM for the D3 receptor, with a 30-fold selectivity over the D2 receptor. researchgate.net A separate series of 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazines exhibited a range of binding affinities at the D3 receptor (Ki = 1.4–43 nM) and demonstrated high D3 vs. D2 receptor binding selectivity (67–1831-fold). nih.gov

Modifications to the aryl portion of the benzamide, the linker chain, and the piperazine (B1678402) moiety all play crucial roles in determining both affinity and selectivity. nih.govacs.org For example, introducing a 2,3-dichlorophenyl group on the piperazine often results in sub-nanomolar D3 affinity. acs.org

Table 2: Binding Affinities of Selected Analogues for Dopamine Receptors

| Compound Class | Target Receptor | Binding Affinity (Ki) Range | D3 vs. D2 Selectivity |

|---|---|---|---|

| Conformationally-flexible benzamide analogues | D3 | 2 nM (for lead compound) | 30-fold |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67–1831-fold |

Benzamide and related structures have been explored as ligands for opioid receptors, which are central to pain modulation. uni-freiburg.de Research has produced compounds that interact with mu (μ), delta (δ), and kappa (κ) opioid receptors.

One study detailed piperazinyl benzamidines that were found to bind to the rat delta (δ) opioid receptor. The most potent compound in this series, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide , displayed a Ki of 1.22 nM for the delta receptor with approximately 1000-fold selectivity over the mu subtype. nih.gov

Another class of benzamide-containing synthetic opioids, known as U-opioids, has also been investigated. The compound trans-3,4-dichloro-N-[2-(dimethylamino) cyclohexyl]-N-methyl-benzamide (U-47700) showed the highest potency at the μ-opioid receptor among a series of tested analogues, with an EC50 value of 111 nM in a [35S]-GTPγS assay. uni-freiburg.de

Table 3: Opioid Receptor Activity of Selected Benzamide Analogues

| Compound | Target Receptor | Binding/Activity Value | Selectivity |

|---|---|---|---|

| N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | Delta (δ) | Ki = 1.22 nM | ~1000x vs. Mu (μ) |

| U-47700 | Mu (μ) | EC50 = 111 nM | - |

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are involved in fast synaptic transmission and are targets for cognitive enhancement and other neurological applications. scispace.com The piperidine (B6355638) moiety is a key structural element in many nAChR modulators. nih.govfrontiersin.org

Research has identified N-benzylpiperidine derivatives that act as α7 nAChR antagonists. scispace.com Further studies on piperidine derivatives showed that quaternization of the piperidine nitrogen to form methylpiperidinium iodides resulted in potent antagonists of α7 nAChRs. frontiersin.org This antagonism is driven by a cation–π interaction within the receptor's aromatic binding box, which stabilizes the receptor in a non-active state. frontiersin.org These findings highlight a new class of antagonists that interact directly with the agonist binding site of the α7 nAChR. frontiersin.org

The CC chemokine receptor 3 (CCR3) is implicated in allergic inflammatory diseases like asthma, making it a target for therapeutic intervention. nih.govnih.gov Various classes of small molecule CCR3 antagonists have been developed, with piperidine and piperazine derivatives being prominent among them. nih.gov

One newly synthesized compound, N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179) , demonstrated potent inhibition of ligand binding to CCR3. nih.gov It inhibited the binding of CCL11 to CCR3-expressing cells with an IC50 value of 7.6 nM. nih.gov In functional assays, this compound inhibited CCL11-induced intracellular calcium influx and chemotaxis with IC50 values of 8.0 nM and 24 nM, respectively. nih.gov The compound showed high selectivity for CCR3 over other chemokine receptors like CCR1, CCR2, CCR4, and CCR5. nih.gov

Table 4: Inhibitory Activity of a Piperidine Analogue at the CCR3 Receptor

| Assay | Inhibitory Concentration (IC50) |

|---|---|

| CCL11 Binding Inhibition | 7.6 nM |

| CCL5 Binding Inhibition | 24 nM |

| CCL11-induced Ca2+ Influx | 8.0 nM |

| CCL11-induced Chemotaxis | 24 nM |

Enzyme Inhibition Studies

Beyond receptor modulation, benzamide analogues bearing piperidine groups have been evaluated for their ability to inhibit various enzymes.

In one study, two series of benzamide compounds with piperidine groups were synthesized and screened for their ability to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, which functions as part of a larger enzyme/receptor complex. mdpi.com Compound N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-3-(pyridin-2-yl)benzamide (5q) showed promising inhibition of the Hh signaling pathway. mdpi.com Further fluorescence competitive displacement assays confirmed that the observed activity was driven by the inhibition of the Smoothened receptor. mdpi.com

Other research has focused on different enzyme targets. For example, amidino-substituted benzimidazole (B57391) derivatives, which share some structural similarities with the benzamide core, have been identified as inhibitors of human Dipeptidyl Peptidase III. mdpi.com

Acetylcholinesterase (AChE) Inhibitory Research

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. A novel series of benzamide derivatives incorporating a piperidine core has been synthesized and evaluated for their anti-AChE activity.

One study synthesized a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives and tested their ability to inhibit AChE using the Ellman method. Among the synthesized compounds, derivative 5d , which features a fluorine atom at the ortho position of the benzamide ring, demonstrated the most potent inhibitory activity with an IC50 value of 13 ± 2.1 nM. This potency was notably superior to the reference drug, donepezil, which had an IC50 of 0.6 ± 0.05 µM. Molecular docking studies suggested that the carbonyl group of compound 5d forms a significant hydrogen bond with the tyrosine 121 residue within the active site of AChE.

Another study investigated a series of α,β-unsaturated carbonyl-based piperidinone derivatives for their AChE inhibitory potential. Compound 1d , (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), emerged as the most potent inhibitor in this series against AChE, with an IC50 value of 12.55 µM. This activity was comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). The study highlighted that the derivatives generally exhibited selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

| Compound | Target Enzyme | IC50 |

| 5d | Acetylcholinesterase (AChE) | 13 ± 2.1 nM |

| Donepezil | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM |

| 1d | Acetylcholinesterase (AChE) | 12.55 µM |

| Rivastigmine | Acetylcholinesterase (AChE) | 10.87 µM |

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. As glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT1 can enhance NMDA receptor function, a strategy being explored for treating central nervous system (CNS) disorders like schizophrenia.

Research in this area has led to the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogues as potent GlyT1 inhibitors. Further structure-activity relationship (SAR) studies on this series focused on optimizing the sulfonamide and benzamide portions of the scaffold. These efforts resulted in advanced lead compounds with excellent in vitro potency against GlyT1, good selectivity, and favorable pharmacokinetic profiles. One representative analogue, (+)-67 , demonstrated significant in vivo activity by elevating extracellular glycine levels in the medial prefrontal cortex in rodent microdialysis experiments.

Another novel GlyT1 inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), has been identified and characterized. ASP2535 potently inhibited rat GlyT1 with an IC50 of 92 nM and displayed a 50-fold selectivity over the glycine transporter-2 (GlyT2). ed.ac.uk

| Compound | Target Transporter | IC50 |

| (+)-67 | Glycine Transporter 1 (GlyT1) | Data not specified |

| ASP2535 | Glycine Transporter 1 (GlyT1) | 92 nM |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH is a mechanism of action for a class of fungicides known as SDHIs. While a wide range of SDHI fungicides exist, there is a lack of specific research data on the inhibitory activity of this compound analogues against SDH. The existing literature on SDH inhibitors primarily focuses on other chemical scaffolds, such as carboxamides and pyrazole-carboxamides, which have been developed as agricultural fungicides. Therefore, specific inhibitory data for this compound derivatives targeting SDH is not available in the current scientific literature.

MEK1/2 and Akt Kinase Inhibition

The MEK1/2 and Akt kinase pathways are central to cell signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in many cancers, making them important targets for drug development. While numerous inhibitors of MEK1/2 and Akt have been developed, there is a scarcity of published research focusing specifically on this compound analogues as inhibitors of these kinases. The development of inhibitors for these pathways has explored a wide variety of chemical scaffolds, but the this compound moiety has not been a prominent feature in the reported potent and selective inhibitors of MEK1/2 or Akt.

JNK3 Kinase Inhibitory Studies

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making it an attractive therapeutic target.

In a study focused on developing JNK3 inhibitors, a series of 6-dihydroxy-1H-benzo[d]imidazoles were synthesized. Among the 37 analogues, (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b] medchemexpress.comnih.govdioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) , which contains a piperidine-amide substructure, showed the highest JNK3 inhibition with an IC50 of 9.7 nM. medchemexpress.com This compound also exhibited excellent selectivity, being over 1000-fold more selective for JNK3 compared to JNK1 and approximately 10-fold more selective compared to JNK2. medchemexpress.com A docking study revealed that the aminopyrimidine moiety of 35b forms two hydrogen bonds with Met149 in the hinge region of JNK3. medchemexpress.com

| Compound | Target Kinase | IC50 | Selectivity |

| 35b | JNK3 | 9.7 nM | >1000-fold vs JNK1, ~10-fold vs JNK2 |

Tankyrase (TNKS) Inhibitor Research

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt signaling pathway. Inhibition of tankyrases is a promising strategy for the treatment of certain cancers, particularly those with mutations in the Wnt pathway.

A structure-guided hybridization approach led to the design of a novel series of tankyrase inhibitors. One of the lead compounds, 16 , demonstrated high target affinity for both tankyrase 1 and 2, with biochemical IC50 values of 29 nM and 6.3 nM, respectively. mdpi.com This compound also showed high selectivity over other PARP enzymes. In cellular assays, compound 16 inhibited the Wnt signaling pathway with an IC50 of 19 nM in HEK293 cells and 70 nM in SW480 cells. mdpi.com

| Compound | Target Enzyme | Biochemical IC50 | Cellular IC50 (HEK293) | Cellular IC50 (SW480) |

| 16 | TNKS1 | 29 nM | 19 nM | 70 nM |

| 16 | TNKS2 | 6.3 nM | 19 nM | 70 nM |

EZH2 Inhibition Research

Analogues featuring a benzamide scaffold linked to a piperidine moiety have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). bohrium.comnih.gov The catalytic activity of EZH2 has been implicated in the progression of various cancers, making it a significant therapeutic target. bohrium.comnih.gov

Research into a series of tetramethylpiperidinyl benzamides led to the identification of potent and selective EZH2 inhibitors. bohrium.comnih.gov Through a process of high-throughput screening and subsequent chemical optimization, compounds were developed that demonstrated significant inhibitory activity. The mechanism of action for these analogues was determined to be competitive with the S-adenosyl-L-methionine (SAM) cofactor, binding to the enzyme's active site and preventing the transfer of methyl groups to its histone substrate, H3K27. bohrium.com

Structure-activity relationship (SAR) studies were crucial in enhancing the potency of initial hits. For example, compound 44 , a potent SAM-competitive inhibitor, was developed through these optimization efforts. bohrium.comnih.gov This compound was shown to effectively decrease the global levels of H3K27 trimethylation (H3K27me3) in KARPAS-422 lymphoma cells in a dose-dependent manner, confirming target engagement in a cellular context. bohrium.com

| Compound | Target | Activity (IC50) | Mechanism | Cell Line | Cellular Effect |

|---|---|---|---|---|---|

| Compound 6 | EZH2 (wild-type) | 51 μM | SAM-Competitive | N/A | N/A |

| Compound 44 | EZH2 | Potent Inhibitor (specific IC50 not provided in source) | SAM-Competitive | KARPAS-422 | Dose-dependent reduction in global H3K27me3 |

Cellular Pathway Modulation

Analogues of this compound exert their biological effects by modulating a variety of intracellular signaling pathways that are fundamental to cell fate decisions, such as survival, proliferation, and death.

Certain N-substituted benzamide derivatives have demonstrated the ability to induce programmed cell death, or apoptosis. Studies using declopramide (B1670142), a procainamide (B1213733) analogue, have elucidated a specific mechanism of action in murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. The induction of apoptosis by these compounds proceeds through the intrinsic, or mitochondrial, pathway.

This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. Caspase-9 is an initiator caspase that subsequently activates downstream executioner caspases, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. The process was shown to be inhibited by the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk. Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which functions to stabilize the mitochondrial membrane, was found to inhibit declopramide-induced apoptosis.

In conjunction with the induction of apoptosis, N-substituted benzamide analogues have been observed to regulate the cell cycle. Specifically, treatment with declopramide was shown to induce a distinct cell cycle block at the G2/M phase. This arrest occurs prior to the onset of apoptosis and is independent of caspase activity, as it was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2. This suggests that the cell cycle arrest is an upstream event that may or may not be a prerequisite for the subsequent induction of apoptosis. The connection between these two cellular events requires further investigation.

Contrary to the inhibitory roles often sought in drug discovery, a series of novel N-(piperidin-4-yl)benzamide derivatives have been specifically designed and synthesized as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. researchgate.net HIF-1 is a key transcription factor that regulates cellular adaptation to low oxygen conditions (hypoxia).

In vitro studies on these benzamide derivatives identified specific compounds, 10b and 10j , that exhibited significant bioactivity in HepG2 human liver cancer cells. researchgate.net These compounds were shown to induce the expression of the HIF-1α protein. The activation of the HIF-1 pathway was further confirmed by the observed upregulation of its downstream target gene, p21. Concurrently, these compounds also increased the expression of cleaved caspase-3, suggesting an interplay between HIF-1α activation and apoptosis induction in this specific cellular context. researchgate.net

| Compound | Cell Line | Antiproliferative Activity (IC50) | Mechanism |

|---|---|---|---|

| 10b | HepG2 | 0.12 μM | Induction of HIF-1α protein expression |

| 10j | HepG2 | 0.13 μM | Induction of HIF-1α protein expression |

The Wnt signaling pathway is a critical network that governs cell proliferation, differentiation, and migration. While direct research on this compound analogues modulating this pathway is limited, studies on structurally related molecules provide insights. The natural alkaloid piperine (B192125) , which contains a piperidine ring linked via an amide bond to a substituted aromatic system, has been shown to inhibit the canonical Wnt/β-catenin signaling pathway. nih.gov

In colorectal cancer cell lines such as HCT116 and SW480, which often harbor mutations leading to overactivation of the Wnt pathway, piperine treatment was found to suppress TCF/LEF-mediated transcription. nih.govresearchgate.net Epistasis experiments indicated that piperine can inhibit the pathway at a level downstream of β-catenin stabilization, and it was shown to reduce the nuclear localization of β-catenin in HCT116 cells. nih.gov This inhibition of Wnt signaling contributes to its observed anti-proliferative and anti-migration effects in these cancer cells. nih.gov

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Several analogues containing a piperidine carboxamide scaffold have been developed as potent inhibitors of Akt (also known as Protein Kinase B).

One series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated nanomolar potency against Akt. Optimization of this series led to compounds with significant selectivity for Akt over the closely related kinase PKA. A separate study on a novel benzimidazole analogue, AC1-004 , revealed an indirect modulation of the Akt pathway. This compound was found to inhibit the HIF-1 pathway by regulating the stability of the HIF-1α protein through the Hsp90-Akt pathway, ultimately leading to HIF-1α degradation. This highlights the intricate crosstalk between the Akt and HIF-1 signaling cascades and how piperidine-containing structures can influence these interactions.

| Compound Series | Target | Activity | Mechanism |

|---|---|---|---|

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Nanomolar IC50 values | ATP-competitive inhibition |

| AC1-004 (Benzimidazole analogue) | HIF-1α (indirectly via Akt) | Inhibits HIF-1α accumulation | Regulates HIF-1α stability through the Hsp90-Akt pathway |

Computational Approaches in 3 Piperidin 2 Yl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 3-(Piperidin-2-yl)benzamide derivatives, to the active or allosteric site of a protein target. nih.gov This analysis provides a detailed, atomic-level view of the interactions between the ligand and the protein's amino acid residues, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Predicting how a ligand binds within the active site of a target protein is a primary application of molecular docking. For derivatives of the this compound scaffold, docking studies are crucial for understanding their mechanism of action. For instance, in studies involving proteasome inhibitors, cryo-electron microscopy (cryo-EM) has been used to identify the binding site of piperidine (B6355638) carboxamides in a previously untargeted region of the β5 active site, distant from the catalytic threonine. nih.gov

Computational models can replicate these findings by placing the ligand into the receptor's binding site and calculating the most stable conformation. The model provides details on interacting groups and potential hydrogen bonds, which are then ranked using a docking score to estimate binding affinity. mdpi.com These predictions are essential for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications enhance or diminish the biological activity of the compound. nih.gov

Table 1: Example of Molecular Docking Results for a Hypothetical Benzamide (B126) Ligand This table is illustrative and provides a typical format for presenting docking data.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 8a (Benzimidazole derivative) | -8.5 | SER-530, TYR-385 | Hydrogen Bond, Pi-Alkyl |

| α-Amylase | 3c (Benzimidazole-urea) | -9.2 | ASP-197, GLU-233 | Hydrogen Bond, Hydrophobic |

| α-Glucosidase | 3c (Benzimidazole-urea) | -9.5 | ASP-215, PHE-178 | Hydrogen Bond, Pi-Pi Stacking |

Beyond the active site, ligands can bind to allosteric sites, modifying the protein's conformation and activity without directly blocking the substrate-binding site. Research has identified 2-piperidinyl phenyl benzamides as positive allosteric modulators of the prostaglandin (B15479496) receptor EP2. nih.gov In these studies, high-throughput screening identified compounds that increased the potency of the natural ligand (PGE2) without activating the receptor on their own, a hallmark of allosteric modulation. nih.gov

Molecular docking can be employed to investigate these allosteric mechanisms by targeting potential allosteric pockets on the protein surface. By predicting the binding modes of this compound derivatives within these sites, researchers can hypothesize how these molecules induce conformational changes that enhance the receptor's function.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers—that are necessary for a ligand to bind to a specific target receptor and exert a biological effect. dergipark.org.trbenthamscience.com Pharmacophore models are built using the structural information of one or more active ligands or from the ligand-binding site of a protein. dergipark.org.tr

For the this compound scaffold, a pharmacophore model would typically include:

A hydrogen bond donor from the piperidine N-H group.

A hydrogen bond acceptor from the benzamide carbonyl oxygen.

An aromatic ring feature from the benzamide phenyl group.

A potential hydrophobic feature associated with the piperidine ring.

These models are instrumental in ligand design and virtual screening. By defining the essential spatial arrangement of chemical features, researchers can design new molecules that fit the pharmacophore, screen large compound libraries for molecules matching the model, and guide lead optimization efforts. dergipark.org.tr A pharmacophore-hybridization strategy has been successfully used to combine structural features from different known inhibitors to design new chemical scaffolds. mdpi.com

Molecular Dynamics Simulations to Elucidate Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is used to assess the stability of the predicted ligand-protein complex and to refine the binding mode obtained from docking. irb.hr

By placing the docked complex in a simulated physiological environment (typically water and ions), MD simulations can track the conformational changes of both the ligand and the protein. irb.hr This allows researchers to:

Confirm the stability of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Observe how water molecules mediate or disrupt ligand-protein interactions.

Calculate the binding free energy of the complex, providing a more rigorous estimate of binding affinity than docking scores alone. scispace.com

Understand the mechanism of binding and how allosteric modulators might affect protein dynamics. irb.hr

MD simulations have been used to understand the binding mechanism of inhibitors into the active site of enzymes like human dipeptidyl peptidase III (DPP III), revealing the importance of specific chemical groups for stable binding. irb.hr

Quantum Chemical Calculations (e.g., DFT) in Structural Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. researchgate.netnih.gov For a compound like this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scispace.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density around the molecule to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. scispace.com

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (FTIR), which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

These calculations provide fundamental insights into the intrinsic properties of the molecule, which helps in understanding its interaction with biological targets and in interpreting experimental results. scispace.com

Table 2: Typical Parameters and Outputs of DFT Calculations for Structural Analysis This table provides a general overview of DFT applications.

| Calculation Type | DFT Functional/Basis Set | Key Output | Application in Research |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Lowest energy 3D structure, bond lengths, angles | Provides the most stable conformation for docking studies. researchgate.net |

| Frontier Molecular Orbitals | B3LYP/6-31G**++ | HOMO energy, LUMO energy, Energy gap (ΔE) | Assesses chemical reactivity and intramolecular charge transfer. scispace.com |

| Molecular Electrostatic Potential | WB97XD/6-311++G** | MEP map showing positive and negative potential sites | Identifies regions likely to engage in hydrogen bonding or electrostatic interactions. scispace.com |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netsciengpub.ir This process leverages the models developed through other computational techniques.

The workflow typically involves:

Library Preparation: A virtual library containing thousands or even millions of compounds is prepared. This can be an in-house library or a commercially available one. researchgate.net

Screening: The library is screened using either ligand-based methods (e.g., searching for compounds that match a pharmacophore model) or structure-based methods (e.g., docking each compound into the target protein's binding site). benthamscience.com

Hit Identification: Compounds are ranked based on their fit to the pharmacophore or their docking score. The top-ranked compounds ("hits") are selected for further investigation. sciengpub.ir

This approach was instrumental in the discovery of 2-piperidinyl phenyl benzamides as EP2 receptor modulators, which emerged from a high-throughput screen of over 292,000 small molecules. nih.gov Virtual screening allows for the rapid and cost-effective identification of novel hits based on the this compound scaffold, prioritizing the most promising candidates for chemical synthesis and biological testing.

Discovery and Development Paradigms for Benzamide Piperidine Compounds

High-Throughput Screening (HTS) in Lead Identification

High-Throughput Screening (HTS) is a cornerstone in the early stages of drug discovery, enabling the rapid assessment of large and diverse compound libraries to identify "hits" with desired biological activity. drugtargetreview.comslideshare.net This automated process is crucial for identifying novel starting points for drug development programs. slideshare.netnih.gov In the context of benzamide-piperidine compounds, HTS campaigns are designed to identify molecules that interact with specific biological targets.

The process begins with the development of a robust assay that can reliably measure the activity of a target, often an enzyme or a receptor, in the presence of test compounds. drugtargetreview.com These assays are miniaturized and performed in microplates, allowing for the simultaneous testing of thousands of compounds. nih.gov Automation is heavily utilized to handle the large number of samples, ensuring speed, accuracy, and reproducibility. slideshare.net

The output of an HTS campaign is a set of "hits"—compounds that exhibit activity in the primary assay. These hits then undergo a rigorous validation process to confirm their activity and eliminate false positives. This process, often referred to as "hit-to-lead," involves re-testing the compounds, performing dose-response studies, and conducting initial assessments of their physicochemical properties. The most promising hits are then selected as "leads" for further optimization.

Lead Optimization Strategies

Once a lead compound, such as a molecule containing the 3-(piperidin-2-yl)benzamide scaffold, is identified, the lead optimization phase commences. This iterative process aims to enhance the desirable properties of the lead compound while minimizing or eliminating undesirable ones. danaher.compatsnap.com The ultimate goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. patsnap.com

A key strategy in lead optimization is the systematic modification of the lead structure to establish a Structure-Activity Relationship (SAR). patsnap.com By synthesizing and testing a series of analogs, medicinal chemists can identify which parts of the molecule are essential for its biological activity and which can be modified to improve its properties. rsc.org For benzamide-piperidine compounds, this could involve modifications to the benzamide (B126) ring, the piperidine (B6355638) ring, or the linker connecting them. For instance, the discovery and optimization of a piperidyl benzamide series of 11β-HSD1 inhibitors were derived from cyclohexyl benzamide lead structures to address issues such as poor selectivity, high protein binding, and low solubility. nih.gov

Beyond improving potency, lead optimization also focuses on enhancing the "drug-like" properties of the compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. danaher.com This may involve strategies like bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, to improve metabolic stability or solubility. patsnap.comnih.gov For example, modifying the substitution pattern on the benzamide or piperidine rings can influence a compound's lipophilicity, which in turn affects its absorption and distribution.

The lead optimization cycle is a multi-parameter process that involves continuous feedback between chemical synthesis, biological testing, and computational analysis. rsc.org

Role of Benzamide-Piperidine Scaffolds in Modern Medicinal Chemistry

The benzamide-piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com This prevalence is due to the scaffold's ability to present functional groups in a well-defined three-dimensional orientation, allowing for specific interactions with biological targets. nih.gov

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The benzamide moiety itself can participate in key hydrogen bonding interactions with protein targets. nih.gov

Similarly, the piperidine ring is a common feature in many pharmaceuticals. mdpi.com Its saturated, non-planar structure allows for the introduction of stereochemistry, which can be crucial for selective target binding. The basic nitrogen atom of the piperidine ring can also be important for interacting with acidic residues in a binding pocket or for improving a compound's solubility.

When combined, the benzamide and piperidine moieties create a versatile scaffold that can be readily functionalized to explore a wide chemical space. researchgate.net The relative orientation of the two rings can be controlled, and various substituents can be introduced on both the aromatic and the heterocyclic rings. This modularity allows medicinal chemists to fine-tune the properties of the molecule to achieve the desired biological activity and pharmacokinetic profile. The utility of this scaffold is exemplified by its presence in compounds targeting a diverse array of proteins, including enzymes and G-protein coupled receptors. nih.govnih.gov

Current Research Trends and Future Directions in Benzamide-Piperidine Chemistry

The field of benzamide-piperidine chemistry continues to evolve, driven by advances in synthetic methodologies and a deeper understanding of disease biology. Current research is focused on several key areas.

One significant trend is the development of more efficient and stereoselective synthetic methods for constructing the benzamide-piperidine scaffold. mdpi.com This includes the use of novel catalytic systems and the exploration of new chemical reactions to access a wider range of structurally diverse analogs. mdpi.com

Another area of active research is the application of the benzamide-piperidine scaffold to new and challenging biological targets. researchgate.net This involves the use of computational drug design and HTS to identify novel starting points for drug discovery programs. researchgate.net There is also a growing interest in the development of benzamide-piperidine derivatives as chemical probes to study the function of specific proteins and biological pathways.

Future directions in this field are likely to be influenced by the increasing integration of artificial intelligence and machine learning in drug discovery. danaher.com These technologies have the potential to accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds and prioritizing the synthesis of the most promising candidates.

Furthermore, there is a growing emphasis on developing compounds with improved safety profiles and a reduced potential for off-target effects. This will require a more sophisticated understanding of the interactions between benzamide-piperidine derivatives and their biological targets, as well as the development of more predictive in vitro and in vivo models of toxicity. The exploration of novel drug delivery systems for benzamide-piperidine-based drugs is also an emerging area of interest. researchgate.net

Q & A

Q. What are the key structural features of 3-(Piperidin-2-yl)benzamide, and how do they influence its physicochemical properties?

Answer: The compound consists of a benzamide core linked to a piperidin-2-yl group. The piperidine ring introduces stereochemical complexity (due to its chair conformation) and basicity (pKa ~10.5), while the benzamide moiety provides hydrogen-bonding capacity via the amide group. These features influence solubility, crystallinity, and intermolecular interactions in biological systems. Structural characterization via X-ray crystallography (using SHELX for refinement ) and NMR (to confirm stereochemistry ) is critical for understanding reactivity and polymorphism .

Q. What are recommended protocols for synthesizing this compound?

Answer: A typical synthesis involves coupling 3-aminobenzoic acid with a piperidine derivative via an amidation reaction. Key steps:

Activation of the carboxylic acid : Use EDCl/HOBt or DCC in anhydrous DMF.

Amide bond formation : React with 2-aminopiperidine under nitrogen at 50–60°C for 12 hours.

Purification : Column chromatography (silica gel, 5% MeOH in DCM) or recrystallization from ethanol/water.

Validate purity via HPLC (>95%) and LC-MS (M+H⁺ = 245.3 g/mol) .

Q. How should this compound be stored to ensure stability?

Answer: Store at 0–6°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, which may degrade the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer: Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., oxidation at the piperidine ring) .

- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

- In vitro-in vivo correlation (IVIVC) : Apply compartmental modeling to adjust dosing regimens .

Q. What experimental strategies improve selectivity for kinase targets (e.g., Akt) while minimizing off-target effects?

Answer:

- Dihedral angle-based design : Optimize the spatial orientation of the benzamide and piperidine groups to enhance Akt1/2 isoform selectivity (e.g., Hu7691 achieved 24-fold selectivity via molecular dynamics simulations) .

- Kinase profiling : Screen against a panel of 468 kinases (e.g., DiscoverX) to identify off-target interactions .

- Cellular assays : Use HaCaT keratinocytes to assess apoptosis induction, a marker of cutaneous toxicity .

Q. How can crystallization conditions be optimized to obtain stable polymorphs of this compound?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, isopropanol) under slow evaporation.

- Temperature gradients : Use cooling crystallization (from 60°C to 4°C) to induce nucleation.

- Additives : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize specific hydrogen-bonding networks.

Validate polymorphs via PXRD and DSC (melting point >180°C indicates high thermal stability) .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

Answer:

Q. What analytical techniques are critical for confirming stereochemical purity?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers.

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

Therapeutic and Mechanistic Research

Q. What evidence supports the potential of this compound derivatives in treating neurological disorders?

Answer: Analogous compounds (e.g., 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide) inhibit glycine transporter 1 (GlyT1), enhancing glutamatergic neurotransmission and dopamine release in the nucleus accumbens . Target engagement can be validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.